
Methyl 1-(1-adamantylcarbamoylamino)cyclohexane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(1-adamantylcarbamoylamino)cyclohexane-1-carboxylate, also known as MACC, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. MACC belongs to the class of adamantyl derivatives, which are known for their unique chemical and physical properties.
Wirkmechanismus
The mechanism of action of Methyl 1-(1-adamantylcarbamoylamino)cyclohexane-1-carboxylate is not fully understood, but it is believed to involve the inhibition of protein kinase CK2 and the modulation of various signaling pathways involved in inflammation and oxidative stress. This compound has been shown to inhibit the activity of CK2 by binding to its catalytic subunit, which leads to the inhibition of downstream signaling pathways involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of protein kinase CK2, the modulation of inflammatory signaling pathways, and the reduction of oxidative stress. These effects have been observed in various cell types and animal models, suggesting that this compound has broad therapeutic potential.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Methyl 1-(1-adamantylcarbamoylamino)cyclohexane-1-carboxylate for lab experiments is its synthetic nature, which allows for precise control over its chemical properties and purity. This compound is also relatively stable and can be easily synthesized in large quantities. However, one limitation of this compound is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on Methyl 1-(1-adamantylcarbamoylamino)cyclohexane-1-carboxylate, including the development of more potent and selective inhibitors of protein kinase CK2, the exploration of its potential therapeutic effects in other diseases such as diabetes and cardiovascular disease, and the investigation of its pharmacokinetic and pharmacodynamic properties in animal models and humans. Additionally, the development of novel synthesis methods and purification techniques for this compound could lead to improved yields and purity, which would facilitate its use in scientific research.
Synthesemethoden
Methyl 1-(1-adamantylcarbamoylamino)cyclohexane-1-carboxylate can be synthesized through a multistep process involving the reaction of adamantylamine with cyclohexanone followed by the addition of methyl chloroformate. The final product is obtained through purification using column chromatography. The purity and yield of this compound can be improved by optimizing the reaction conditions and purification process.
Wissenschaftliche Forschungsanwendungen
Methyl 1-(1-adamantylcarbamoylamino)cyclohexane-1-carboxylate has been studied for its potential therapeutic properties in various fields of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has shown promising results as an inhibitor of the protein kinase CK2, which plays a crucial role in cancer cell survival and proliferation. Inflammation research has shown that this compound can inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases. In neurodegenerative disease research, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
methyl 1-(1-adamantylcarbamoylamino)cyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3/c1-24-16(22)19(5-3-2-4-6-19)21-17(23)20-18-10-13-7-14(11-18)9-15(8-13)12-18/h13-15H,2-12H2,1H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDNINSHILKMNGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCCC1)NC(=O)NC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

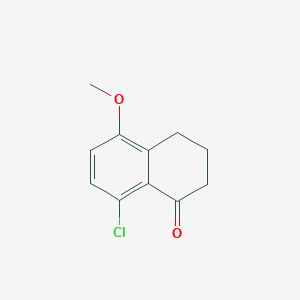
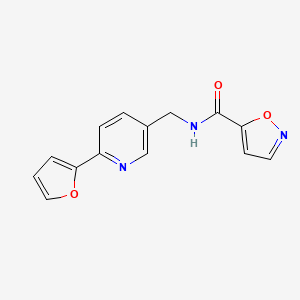
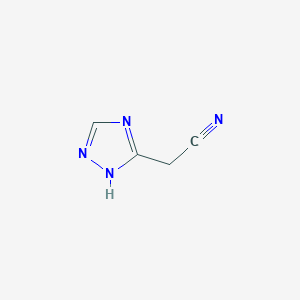
![1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(m-tolyl)urea](/img/structure/B2514788.png)
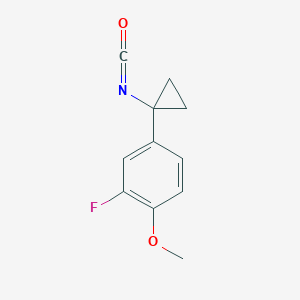
![ethyl N-[(Z)-2-amino-1,2-dicyanoethenyl]methanimidate](/img/structure/B2514791.png)
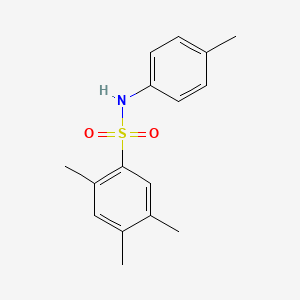
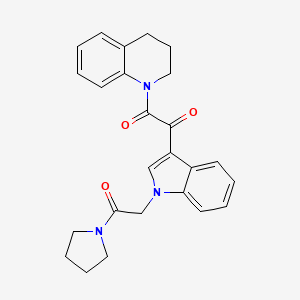
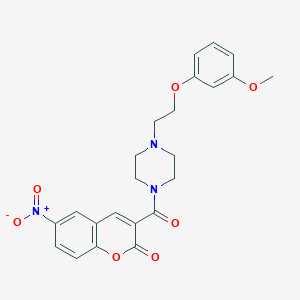
![(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(4-methoxyphenyl)methanone](/img/structure/B2514797.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)oxalamide](/img/structure/B2514798.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2514804.png)

